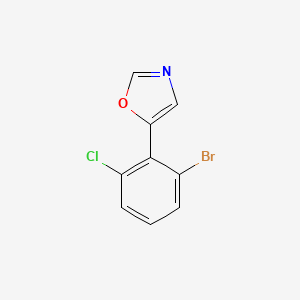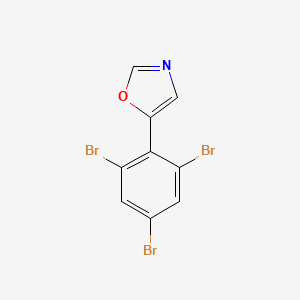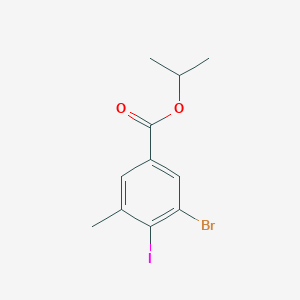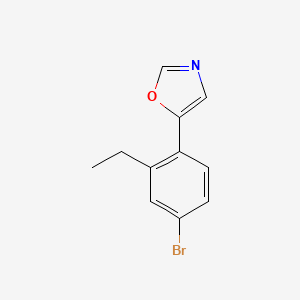
5-(2,6-Difluoro-4-methoxyphenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Difluoro-4-methoxyphenyl)oxazole is a chemical compound with the CAS Number: 2364585-20-4 . It has a molecular weight of 211.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions allow the derivatives to exhibit potential applications in various fields such as agricultural, biotechnology, medicinal, chemical, and material sciences .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is 2-8°C .Applications De Recherche Scientifique
5-(2,6-Difluoro-4-methoxyphenyl)oxazole has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 5-aryl-2-pyrazolines and 5-aryl-2-thiazolines. This compound has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and quinolines. Additionally, this compound has been used as a precursor for the synthesis of various pharmaceutical drugs, such as anti-inflammatory agents, antifungal agents, and antiviral agents.
Mécanisme D'action
5-(2,6-Difluoro-4-methoxyphenyl)oxazole is believed to work by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in inflammation and pain, and it is believed that this compound binds to the active site of COX-2 and blocks its activity, thus reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, antifungal, and antiviral effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. It has also been found to inhibit the growth of various fungi and viruses. Additionally, this compound has been found to have neuroprotective effects, as it has been shown to reduce the damage caused by oxidative stress and free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(2,6-Difluoro-4-methoxyphenyl)oxazole in lab experiments is its versatility. It can be used in a wide range of experiments, from synthesizing various compounds to testing the efficacy of drugs. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, one limitation of using this compound in lab experiments is that it is not very stable and can degrade quickly.
Orientations Futures
For 5-(2,6-Difluoro-4-methoxyphenyl)oxazole research include further exploring its potential applications in drug synthesis, investigating its effects on other diseases, such as cancer and Alzheimer’s disease, and exploring its potential as an antioxidant. Additionally, further research could be done to develop more efficient and stable methods for synthesizing this compound. Finally, further research could be done to explore the potential of this compound as a therapeutic agent for various diseases.
Méthodes De Synthèse
5-(2,6-Difluoro-4-methoxyphenyl)oxazole can be synthesized via a two-step process involving the condensation of 2,6-difluorobenzaldehyde with 4-methoxybenzene-1-sulfonylhydrazide, followed by oxidation with sodium hypochlorite. The product is then recrystallized from methanol to yield pure this compound.
Safety and Hazards
Propriétés
IUPAC Name |
5-(2,6-difluoro-4-methoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-14-6-2-7(11)10(8(12)3-6)9-4-13-5-15-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIBFPABIAVVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C2=CN=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














